2-Formamido-5-trifluoromethyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-5-trifluoromethyl-benzamide is an organic compound with the molecular formula C9H7F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure, along with a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-5-trifluoromethyl-benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-trifluoromethylbenzoic acid.
Formylation: The amino group is formylated using formic acid or formic anhydride under acidic conditions to yield 2-formamido-5-trifluoromethylbenzoic acid.
Amidation: The carboxylic acid group is then converted to the amide using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Formamido-5-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formamido group can be reduced to an amine under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The primary amine derivative.
Hydrolysis: 2-amino-5-trifluoromethylbenzoic acid and formamide.
Scientific Research Applications
2-Formamido-5-trifluoromethyl-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formamido-5-trifluoromethyl-benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The formamido group can participate in hydrogen bonding with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzamide: Lacks the formamido group, making it less versatile in hydrogen bonding interactions.
5-Trifluoromethyl-2-aminobenzamide: Similar structure but with an amino group instead of a formamido group, affecting its reactivity and interactions.
Uniqueness
2-Formamido-5-trifluoromethyl-benzamide is unique due to the combination of its trifluoromethyl and formamido groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-formamido-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)5-1-2-7(14-4-15)6(3-5)8(13)16/h1-4H,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVXASLQMJTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.